An In-depth Technical Guide to the Chemical Profile of 2,4-Dibromo-7-Methylquinoline
An In-depth Technical Guide to the Chemical Profile of 2,4-Dibromo-7-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential utility of 2,4-dibromo-7-methylquinoline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar quinoline derivatives in medicinal chemistry and materials science.
Molecular Structure and Identification
2,4-Dibromo-7-methylquinoline is a halogenated derivative of the quinoline heterocyclic system. The core structure consists of a benzene ring fused to a pyridine ring, with bromine atoms substituted at positions 2 and 4, and a methyl group at position 7.
Based on the structure of the parent compound, 2,4-dibromoquinoline, and other methylated quinolines, we can deduce the key identifiers for 2,4-dibromo-7-methylquinoline.
| Identifier | Predicted Value | Reference Analog |
| Molecular Formula | C₁₀H₇Br₂N | Based on 2,4-dibromoquinoline (C₉H₅Br₂N)[1] and 7-methylquinoline. |
| Molecular Weight | ~300.98 g/mol | Calculated from the molecular formula.[2] |
| IUPAC Name | 2,4-dibromo-7-methylquinoline | Standard nomenclature rules. |
| SMILES (Predicted) | Cc1cc2c(cc1)n=c(Br)cc2Br | Based on SMILES for related compounds.[1] |
| InChI (Predicted) | InChI=1S/C10H7Br2N/c1-6-2-10-7(4-9(6)12)3-8(11)5-13-10/h2-5H,1H3 | Based on InChI for related compounds.[1][2] |
A visual representation of the predicted chemical structure is provided below:
Caption: Predicted structure of 2,4-dibromo-7-methylquinoline.
Proposed Synthetic Pathways
The synthesis of 2,4-dibromo-7-methylquinoline can be envisioned through several routes, primarily involving the construction of the quinoline core followed by halogenation. A plausible and efficient approach would be a multi-step synthesis starting from readily available precursors.
Pathway 1: Post-Quinoline Formation Halogenation
This pathway involves the initial synthesis of 7-methylquinolin-4-ol, followed by sequential halogenations.
Caption: General scheme for derivatization of 2,4-dibromo-7-methylquinoline.
Predicted Spectroscopic and Physicochemical Properties
While experimental data is not available, the spectroscopic and physicochemical properties of 2,4-dibromo-7-methylquinoline can be predicted based on data from analogous compounds.
| Property | Predicted Value/Characteristics | Basis of Prediction |
| ¹H NMR | Aromatic protons in the 6.5-8.5 ppm range. A singlet for the methyl group around 2.5 ppm. | Based on known spectra of substituted quinolines. |
| ¹³C NMR | Carbons attached to bromine will be downfield. The methyl carbon will appear upfield. | Standard chemical shifts for aromatic and aliphatic carbons. |
| Mass Spec | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). | The natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| LogP | ~3.9 | Predicted based on analogs like 2,4-dibromoquinoline. [1] |
| Physical State | Likely a solid at room temperature. | Based on related bromo-methyl-quinolines. [3][4] |
Potential Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety. [5]The introduction of bromine atoms at the 2 and 4 positions provides reactive handles for the synthesis of diverse chemical libraries for drug screening.
-
Kinase Inhibitors: The quinoline core is present in many kinase inhibitors used in oncology. The 2,4-disubstituted pattern allows for the introduction of various side chains to target the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Quinolone and quinoline derivatives have a long history as antibacterial and antimalarial agents. Novel derivatives of 2,4-dibromo-7-methylquinoline could be explored for their activity against drug-resistant pathogens. [6]
-
CNS-Active Agents: The lipophilic nature of the dibrominated quinoline core suggests potential for blood-brain barrier penetration, making it an interesting scaffold for central nervous system (CNS) drug discovery. [7]
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Organic Electronics: Halogenated aromatic compounds can serve as building blocks for organic semiconductors and other functional materials. The defined substitution pattern of 2,4-dibromo-7-methylquinoline could be of interest in materials science applications.
Safety and Handling
Based on the safety data for 2,4-dibromoquinoline, 2,4-dibromo-7-methylquinoline should be handled with care. It is predicted to be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2,4-Dibromo-7-methylquinoline represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in drug discovery and materials science. This technical guide provides a predictive yet scientifically grounded framework for its synthesis, characterization, and derivatization. The differential reactivity of the two bromine atoms offers a strategic advantage for the creation of diverse molecular libraries. Further experimental validation of the proposed synthetic routes and biological evaluation of the resulting compounds are warranted to fully unlock the potential of this and related quinoline scaffolds.
References
-
Daken Chem. 2-Bromo-7-chloroquinolines | Electronic Chemicals Supplier.
-
ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.
-
National Center for Biotechnology Information. 2,4-Dibromoquinoline | C9H5Br2N | CID 824608 - PubChem.
-
National Center for Biotechnology Information. 5,7-Dibromo-2-methylquinolin-8-ol - PMC.
-
ChemSynthesis. 7-bromo-2-chloro-4-methylquinoline.
-
National Center for Biotechnology Information. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
-
PubChem. 1,4-dibromo-7-methylisoquinoline (C10H7Br2N).
-
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
-
Sigma-Aldrich. 7-Bromo-2-methylquinoline.
-
Sigma-Aldrich. 7-Bromo-2-chloro-4-methylquinoline.
-
National Center for Biotechnology Information. 7-Bromo-3-iodo-4-methylquinoline | C10H7BrIN | CID 177776292 - PubChem.
-
Fluorochem. 4-Bromo-7-methyl-quinoline.
-
R&D Chemicals. 7-Bromo-1(2H)-isoquinolone, suppliers and manufacturers.
-
National Center for Biotechnology Information. 3,6-Dibromo-7-methylquinoline | C10H7Br2N | CID 177819116 - PubChem.
-
ACS Publications. Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. | Organic Letters.
-
National Center for Biotechnology Information. Drug discovery and development: Role of basic biological research - PMC.
-
ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?
-
WuXi AppTec. Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.
-
Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
-
National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC.
-
Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
National Center for Biotechnology Information. What is the future of click chemistry in drug discovery and development? - PubMed.
-
Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
-
ResearchGate. (PDF) 3, 4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity.
-
National Center for Biotechnology Information. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem.
-
National Center for Biotechnology Information. 1,4-Dibromo-7-chloro-3-methylisoquinoline | C10H6Br2ClN | CID 165844538 - PubChem.
Sources
- 1. 2,4-Dibromoquinoline | C9H5Br2N | CID 824608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dibromo-7-methylquinoline | C10H7Br2N | CID 177819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
